

# Independent Validation of SR 42128's Long-Acting Effects: A Comparative Guide

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## Compound of Interest

Compound Name: SR 42128

Cat. No.: B1682471

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the renin inhibitor **SR 42128**'s performance with other renin-angiotensin system (RAS) inhibitors, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of **SR 42128**'s long-acting effects and its place within the broader landscape of RAS-targeting therapeutics.

## Executive Summary

**SR 42128** is a potent and long-acting renin inhibitor. In vivo studies in primates have demonstrated its ability to produce a dose-dependent decrease in blood pressure and a sustained inhibition of plasma renin activity (PRA).[1] A comparative study with the angiotensin-converting enzyme (ACE) inhibitor captopril in conscious baboons revealed that **SR 42128** effectively lowers blood pressure and total peripheral resistance with a long duration of action, decreasing PRA to nearly undetectable levels for at least two hours.[2] This guide synthesizes the available data on **SR 42128**, presents it in a comparative context, and provides details of the experimental protocols used in these key studies.

## Data Presentation

### Table 1: Hemodynamic Effects of SR 42128 vs. Captopril in Conscious Baboons[2]

Parameter	SR 42128 (8 mg/kg)	Captopril (3 mg/kg IV)	Control
Plasma Renin Activity (PRA)	Decreased to almost undetectable levels for at least 2h	Twofold increase	No significant change
Mean Arterial Pressure (MAP)	Decreased	Decreased	No significant change
Cardiac Output (CO)	Decreased	Not significantly modified	No significant change
Total Peripheral Resistance (TPR)	Decreased	Decreased	No significant change
Heart Rate (HR)	Not altered	Not significantly modified	No significant change

**Table 2: In Vivo Effects of SR 42128A in Sodium-Depleted Conscious Monkeys[1]**

Dose of SR 42128A	Effect on Blood Pressure	Effect on Plasma Renin Activity (PRA)	Duration of Action
3 mg/kg	Significant decrease	Complete inhibition	Blood pressure still significantly lowered at 3h
10 mg/kg	Significant decrease	Complete inhibition	Blood pressure still significantly lowered at 3h

## Experimental Protocols

### Hemodynamic Effects of SR 42128 in Conscious Baboons[2]

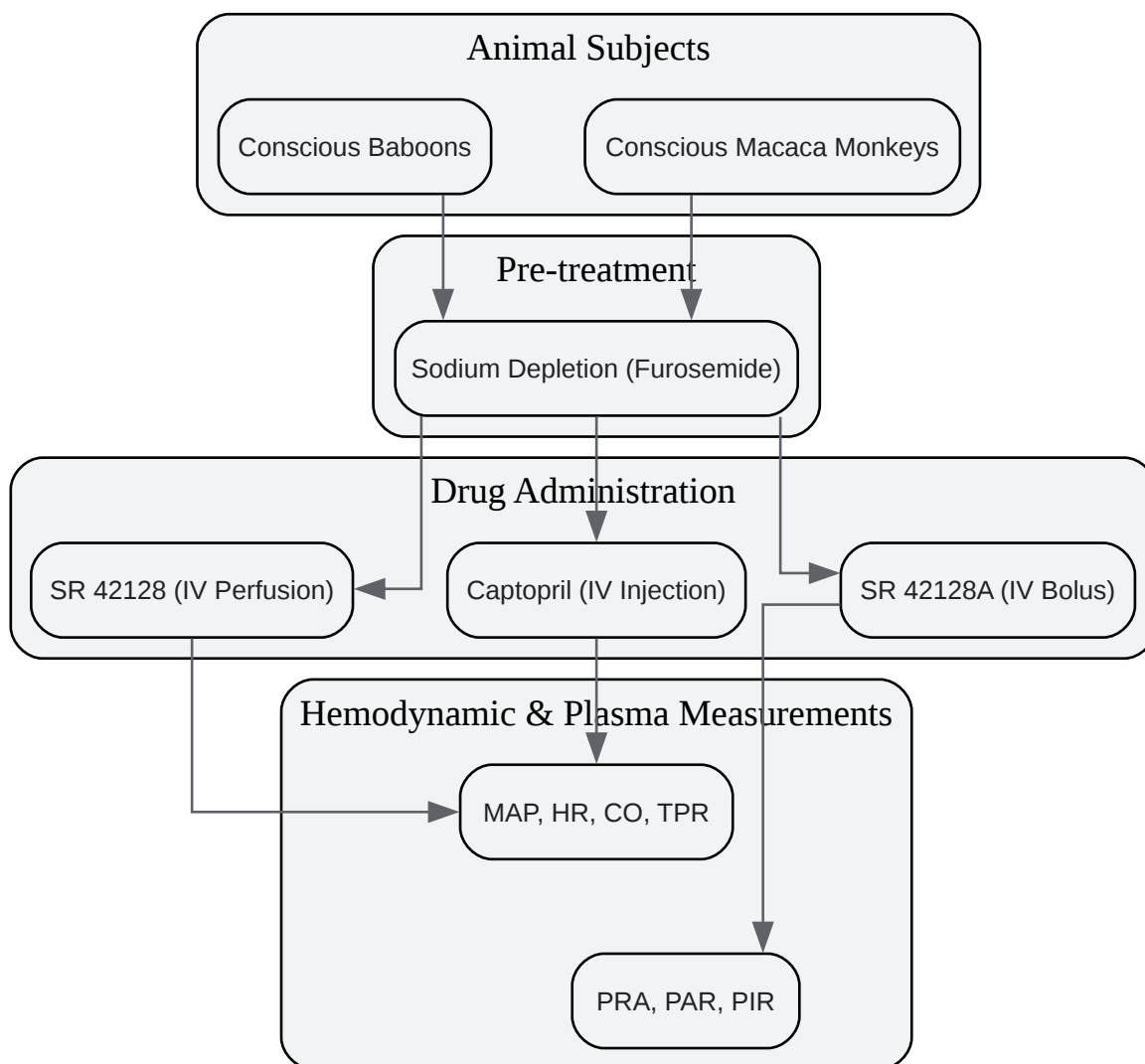
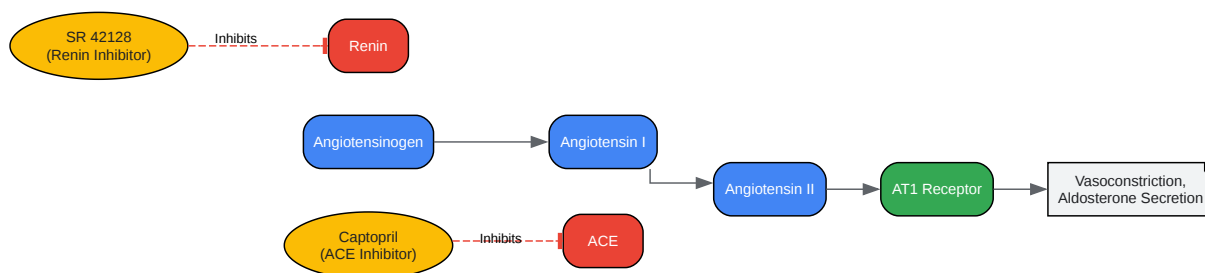
- Subjects: Conscious baboons.

- Pre-treatment: Sodium depletion was induced by furosemide.
- Drug Administration:
  - **SR 42128** was administered as an 8 mg/kg perfusion over 30 minutes.
  - Captopril was administered as a 3 mg/kg intravenous (i.v.) injection.
- Parameters Measured:
  - Plasma Renin Activity (PRA)
  - Heart Rate (HR)
  - Mean Arterial Pressure (MAP)
  - Cardiac Output (CO)
  - First derivative of the left intraventricular pressure (dP/dt)
  - Total Peripheral Resistance (TPR)

## In Vivo Inhibition of Primate Renin by **SR 42128A** in Conscious Monkeys[1][3]

- Subjects: Sodium-depleted conscious monkeys (Macaca monkeys).
- Drug Administration: A single intravenous bolus injection of **SR 42128A** at doses of 3 mg/kg and 9 mg/kg.
- Parameters Measured:
  - Blood Pressure.
  - Plasma Renin Activity (PRA): Measured by radioimmunoassay of angiotensin I.[3]
  - Plasma Active Renin (PAR) and Plasma Inactive Renin (PIR): Determined before and after treatment of plasma with trypsin.[3]

## Mandatory Visualization



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## References

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- 2. Haemodynamic effects of the renin inhibitor SR 42128 in conscious baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Increase in plasma levels of active and inactive renin after inhibition of renin activity by SR 42128 in conscious Macaca monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]
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